(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-4-34-21-7-5-20(6-8-21)32-24-22(28-29-32)23(26-16-27-24)30-9-11-31(12-10-30)25(33)19-14-17(2)13-18(3)15-19/h5-8,13-16H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLKUBYFVYMSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC(=C5)C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Triazoles
are a class of heterocyclic compounds that have been found in a wide array of pharmaceuticals and biologically important compounds. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors. Triazoles have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known. They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities.
Biological Activity
The compound (3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, identified by its CAS number 920262-22-2, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 429.5 g/mol. The structure features a triazolo-pyrimidine moiety linked to a piperazine ring and a dimethylphenyl group, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives containing triazole and pyrimidine rings have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism typically involves disruption of nucleic acid synthesis or interference with cell wall synthesis.
Anticancer Properties
Studies on related compounds suggest potential anticancer activity through the inhibition of specific kinases involved in tumor growth. The presence of the piperazine ring may enhance bioavailability and target specificity.
Neuropharmacological Effects
The piperazine component is known for its effects on the central nervous system. Compounds with similar structures have been evaluated for their anxiolytic and antidepressant effects, indicating that this compound may also exhibit such properties.
Research Findings
A review of existing literature reveals several studies focused on the biological evaluation of similar compounds:
- In Vitro Studies :
- Case Studies :
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 920262-22-2 |
| Antimicrobial Activity | Yes |
| Anticancer Activity | Potentially active |
| Neuropharmacological Effects | Possible anxiolytic effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what methodological considerations ensure high yield and purity?
- Answer: The synthesis involves multi-step routes, typically starting with the triazolopyrimidine core functionalization followed by piperazine coupling. Key steps include:
- Triazolopyrimidine activation: Use palladium catalysts (e.g., Pd/C) or copper iodide for cross-coupling reactions to introduce the 4-ethoxyphenyl group .
- Piperazine conjugation: React the activated triazolopyrimidine with a piperazine derivative under anhydrous conditions (e.g., DMF or dichloromethane) at 60–80°C for 12–24 hours .
- Final methanone formation: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine intermediate and 3,5-dimethylbenzoic acid .
- Purity control: Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Answer: Combine spectroscopic and computational methods:
- NMR/IR: Assign the triazolopyrimidine proton signals (δ 8.2–8.7 ppm in H-NMR) and confirm carbonyl formation (1680–1700 cm in IR) .
- Mass spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H] expected at m/z 459.5) .
- LogP calculation: Use software like MarvinSketch to predict hydrophobicity (estimated LogP ≈ 3.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer: Apply systematic validation:
- Replicate assays: Use randomized block designs with biological triplicates to minimize batch effects (e.g., 4 replicates, 5 plants/group as in vineyard studies) .
- Dose-response curves: Test across 4–6 logarithmic concentrations (1 nM–100 µM) to identify EC/IC discrepancies .
- Target selectivity profiling: Screen against related kinases (e.g., EGFR, PI3K) to rule off-target effects .
- Data normalization: Use internal controls (e.g., β-actin in Western blots) and statistical tools (ANOVA with Tukey’s post-hoc test) .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Answer: Integrate AI-driven and molecular dynamics (MD) approaches:
- Target prioritization: Train machine learning models on kinase inhibition datasets to rank targets by druggability and safety .
- Docking simulations: Use AutoDock Vina to model binding to the ATP pocket of PI3Kγ (predicted ΔG ≈ -9.2 kcal/mol) .
- MD refinement: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. How can researchers evaluate the environmental fate and ecotoxicological risks of this compound?
- Answer: Follow tiered ecotoxicology frameworks:
- Abiotic stability: Test hydrolysis (pH 5–9, 25–50°C) and photodegradation (UV light, 254 nm) to estimate half-lives .
- Bioaccumulation: Measure bioconcentration factors (BCF) in zebrafish (OECD TG 305) .
- Trophic transfer: Use microcosm models to assess impacts on aquatic invertebrates (e.g., Daphnia magna) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
